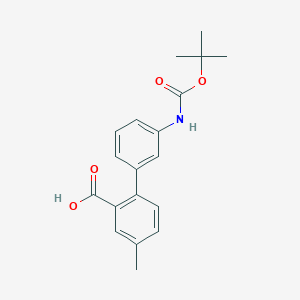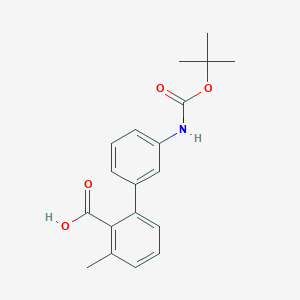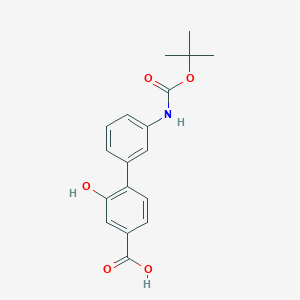
3-(3-BOC-Aminophenyl)-2-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-BOC-Aminophenyl)-2-methylbenzoic acid is a compound that features a tert-butoxycarbonyl (BOC) protected amino group attached to a phenyl ring, which is further connected to a methylbenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-BOC-Aminophenyl)-2-methylbenzoic acid typically involves the protection of the amino group on the phenyl ring using tert-butoxycarbonyl (BOC) anhydride. The process generally follows these steps:
Protection of Amino Group: The amino group on the phenyl ring is protected by reacting it with BOC anhydride in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at room temperature.
Formation of the Benzoic Acid Moiety: The protected amino phenyl compound is then subjected to a Friedel-Crafts acylation reaction with a methylbenzoic acid derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the benzoic acid moiety, forming carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the benzoic acid moiety, converting it to an alcohol.
Substitution: The BOC-protected amino group can participate in nucleophilic substitution reactions, where the BOC group can be removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid are employed to remove the BOC protecting group.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Free amino compounds.
Scientific Research Applications
3-(3-BOC-Aminophenyl)-2-methylbenzoic acid is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-BOC-Aminophenyl)-2-methylbenzoic acid is primarily related to its ability to undergo various chemical transformations. The BOC-protected amino group can be selectively deprotected to reveal the free amino group, which can then participate in further reactions. The benzoic acid moiety can engage in interactions with enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
- 3-(BOC-Aminophenyl)boronic acid
- 4-(BOC-Aminophenyl)boronic acid
- 2-(BOC-Aminophenyl)boronic acid
Uniqueness: 3-(3-BOC-Aminophenyl)-2-methylbenzoic acid is unique due to the presence of both the BOC-protected amino group and the methylbenzoic acid moiety. This combination allows for selective reactions and makes it a versatile intermediate in organic synthesis. The compound’s structure provides a balance between reactivity and stability, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
2-methyl-3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-12-15(9-6-10-16(12)17(21)22)13-7-5-8-14(11-13)20-18(23)24-19(2,3)4/h5-11H,1-4H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAHIEZGFDFFEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC(=CC=C2)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Fluoro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid](/img/structure/B6412335.png)
![2-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid](/img/structure/B6412338.png)
![5-Methoxy-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid](/img/structure/B6412341.png)
![3-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid](/img/structure/B6412347.png)
![6-Fluoro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid](/img/structure/B6412352.png)
![4-Chloro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid](/img/structure/B6412378.png)
![3-Methoxy-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid](/img/structure/B6412380.png)
![2-Methoxy-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid](/img/structure/B6412383.png)
![4-Chloro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid](/img/structure/B6412397.png)
![6-Chloro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid](/img/structure/B6412400.png)

![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]benzoic acid](/img/structure/B6412410.png)


